Tris(8-hydroxyquinolinato)erbium
Overview
Description
Mechanism of Action
Target of Action
Tris(8-hydroxyquinolinato)erbium (ErQ3) is an organometallic erbium compound primarily used as a photoluminescent material in organic light-emitting diodes (OLEDs) . The primary targets of ErQ3 are the electron-hole pairs in the OLEDs .
Mode of Action
ErQ3 interacts with its targets, the electron-hole pairs, through a double-bond interaction between carbon donors and metal centers . This interaction significantly affects the HOMO–LUMO energy levels, controlling the charge transport to dominate the charge transmission .
Biochemical Pathways
The biochemical pathways of ErQ3 involve the production of excitons that can undergo radiative decay. The metal doping of the organic material significantly affects the HOMO–LUMO energy levels for the emission at the estimated wavelengths .
Pharmacokinetics
The electrical conductivity of erq3 films has a strong dependence on film thickness , which could be considered a form of “distribution” within the device.
Result of Action
The interaction of ErQ3 with its targets results in electroluminescence, with quantum efficiencies of nearly 100% in OLEDs . This high efficiency is due to the harvesting of both triplets and singlets . The doping of Q3 improves its optical and electrical properties .
Action Environment
The action of ErQ3 is influenced by environmental factors such as film thickness. The structural, optical, and electrical properties of ErQ3 films are thickness-dependent . For instance, the electrical conductivity of ErQ3 films increases with film thickness . Additionally, the ErQ3 grain sizes increase as the thickness increases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(8-hydroxyquinolinato)erbium typically involves the reaction of erbium chloride with 8-hydroxyquinoline in an organic solvent. The process can be summarized as follows:
- Dissolve erbium chloride in a suitable solvent such as ethanol.
- Add 8-hydroxyquinoline to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ethanol.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as thermal evaporation. This method allows for the deposition of thin films of the compound on various substrates, which is particularly useful for the fabrication of OLEDs and other electronic devices .
Chemical Reactions Analysis
Types of Reactions: Tris(8-hydroxyquinolinato)erbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: Reduction reactions can convert the compound back to its metallic state.
Substitution: The 8-hydroxyquinoline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Erbium oxides.
Reduction: Metallic erbium.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Tris(8-hydroxyquinolinato)erbium has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent material in the study of organic semiconductors.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Comparison with Similar Compounds
- Tris(8-hydroxyquinolinato)aluminum
- Tris(8-hydroxyquinolinato)gallium
- Tris(8-hydroxyquinolinato)indium
Comparison:
Tris(8-hydroxyquinolinato)erbium: is unique due to its erbium ion, which provides distinct photoluminescent properties compared to aluminum, gallium, and indium analogs.
Tris(8-hydroxyquinolinato)aluminum: is widely used in OLEDs but lacks the specific emission wavelengths provided by erbium.
Tris(8-hydroxyquinolinato)gallium: and tris(8-hydroxyquinolinato)indium have similar applications but differ in their electronic and optical properties due to the different central metal ions.
Properties
IUPAC Name |
erbium;quinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAJGXGJCCDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ErN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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